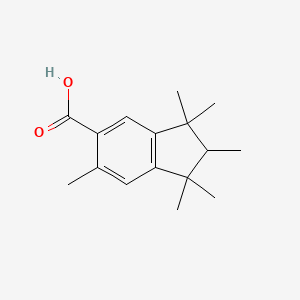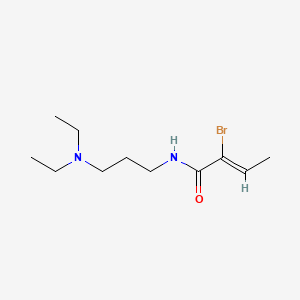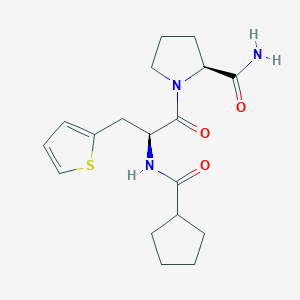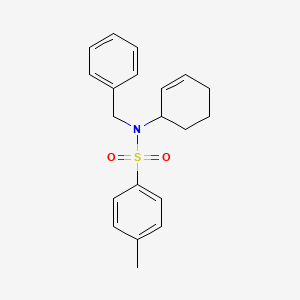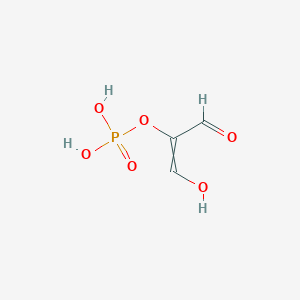![molecular formula C22H25NO B14491767 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 63574-51-6](/img/structure/B14491767.png)
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use an eight-membered ring as a starting material, leveraging its conformational bias to achieve highly diastereoselective reactions . The synthetic process may include reactions such as Michael additions and intramolecular Tsuji-Trost allylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Bicyclo[5.3.1]undecan-9-one: This compound shares a similar bicyclic core but lacks the phenyl groups and nitrogen atom.
(9S)-10-Azabicyclo[7.2.0]undecan-11-one: This compound has a different bicyclic structure and lacks the phenyl groups.
Uniqueness: 8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is unique due to its specific arrangement of phenyl groups and nitrogen within the bicyclic framework
Propiedades
Número CAS |
63574-51-6 |
|---|---|
Fórmula molecular |
C22H25NO |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
8,10-diphenyl-9-azabicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C22H25NO/c24-22-18-14-8-3-9-15-19(22)21(17-12-6-2-7-13-17)23-20(18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18-21,23H,3,8-9,14-15H2 |
Clave InChI |
GOYPWVYFVUDQMO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(NC(C(C2=O)CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)


![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
